molecular formula C18H18N2O B1233706 N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide

Cat. No. B1233706
M. Wt: 278.3 g/mol
InChI Key: ULUXQPHPQOPMLI-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroinden-1-ylideneamino)-2,4-dimethylbenzamide is a member of indanes.

Scientific Research Applications

Metabolic Pathways

A study by Constantino, Rosa, and Iley (1992) examined the microsomal demethylation of N,N-dimethylbenzamides. They found that the metabolism process led to the formation of N-methylbenzamides and formaldehyde, revealing insights into the metabolic pathways and mechanisms of similar compounds (Constantino, Rosa, & Iley, 1992).

Antimicrobial and Anticancer Activity

Kumar et al. (2014, 2017) synthesized a series of derivatives related to N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide and evaluated them for antimicrobial and anticancer activities. These studies found that specific compounds displayed significant antimicrobial and anticancer properties, underscoring the potential therapeutic applications of these derivatives (Kumar et al., 2014) (Kumar et al., 2017).

Infrared Spectral Study

Kobayashi and Matsushita (1990) conducted an infrared spectral study of the hydration of N,N-dimethylbenzamide, providing insights into the molecular structure and hydration constants. This research contributes to the understanding of the molecular behavior of similar compounds in various solvents (Kobayashi & Matsushita, 1990).

Optical Properties

El-Ghamaz et al. (2017) synthesized antipyrine derivatives, including compounds structurally related to N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide. Their study provided valuable data on the optical absorption and refraction properties of these compounds, which is crucial for applications in materials science and optics (El-Ghamaz et al., 2017).

Structural and Spectroscopic Characterisation

Arslan, Kazak, and Aydın (2015) focused on the structural and spectroscopic characterization of p-nitrobenzamide compounds, which are structurally similar to N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide. Their work provides insights into the molecular structure and behavior of these compounds, which can be applied to the development of new materials and drugs (Arslan, Kazak, & Aydın, 2015).

properties

Product Name

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide

InChI

InChI=1S/C18H18N2O/c1-12-7-9-15(13(2)11-12)18(21)20-19-17-10-8-14-5-3-4-6-16(14)17/h3-7,9,11H,8,10H2,1-2H3,(H,20,21)/b19-17-

InChI Key

ULUXQPHPQOPMLI-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C\2/CCC3=CC=CC=C32)C

SMILES

CC1=CC(=C(C=C1)C(=O)NN=C2CCC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=C2CCC3=CC=CC=C32)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide
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N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide
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N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide
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N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide
Reactant of Route 5
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide
Reactant of Route 6
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide

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